1-(5-((1H-1,2,4-Triazol-3-yl)methyl)-2-aminophenyl)but-3-yn-1-ol
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Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to. It may also include its uses or applications.
Synthesis Analysis
This involves the study of how the compound can be synthesized from its constituent elements or from other compounds. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and the presence of any functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity or basicity, reactivity, etc.).Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety or hazard information.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, new applications, or new reactions of the compound.
Please consult a chemistry professional or a reliable source for specific information about this compound. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
1-[2-amino-5-(1H-1,2,4-triazol-5-ylmethyl)phenyl]but-3-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-3-12(18)10-6-9(4-5-11(10)14)7-13-15-8-16-17-13/h1,4-6,8,12,18H,3,7,14H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPLYQIYHURTTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=C(C=CC(=C1)CC2=NC=NN2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((1H-1,2,4-Triazol-3-yl)methyl)-2-aminophenyl)but-3-yn-1-ol |
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